molecular formula C18H15NO2 B6368832 3-(3-Benzyloxyphenyl)-2-hydroxypyridine CAS No. 1261914-36-6

3-(3-Benzyloxyphenyl)-2-hydroxypyridine

Cat. No.: B6368832
CAS No.: 1261914-36-6
M. Wt: 277.3 g/mol
InChI Key: YGTWLOQQRDDMDH-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the second position and a 3-benzyloxyphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the 3-benzyloxyphenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Another method involves the direct hydroxylation of 3-(3-Benzyloxyphenyl)pyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and ensure consistent product quality. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: 3-(3-Benzyloxyphenyl)-2-pyridone.

    Reduction: 3-(3-Benzyloxyphenyl)-2-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    3-(3-Methoxyphenyl)-2-hydroxypyridine: Contains a methoxy group instead of a benzyloxy group.

    3-(3-Aminophenyl)-2-hydroxypyridine: Features an amino group instead of a benzyloxy group.

Uniqueness

3-(3-Benzyloxyphenyl)-2-hydroxypyridine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-17(10-5-11-19-18)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWLOQQRDDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683228
Record name 3-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-36-6
Record name 3-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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